molecular formula C26H19F5N2O5 B557593 Fmoc-gln-opfp CAS No. 86061-00-9

Fmoc-gln-opfp

Cat. No.: B557593
CAS No.: 86061-00-9
M. Wt: 534.4 g/mol
InChI Key: FVJZFMYVWWIIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-gln-opfp, also known as Nα-Fmoc-Nγ-trityl-L-glutamine pentafluorophenyl ester, is a solid compound used in peptide synthesis . It is part of the Fmoc-amino acids family, which are commonly used in the Fmoc solid-phase peptide synthesis .


Synthesis Analysis

This compound is used in Fmoc solid-phase peptide synthesis . It is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .


Molecular Structure Analysis

The empirical formula of this compound is C45H33F5N2O5 . Its molecular weight is 776.75 . The SMILES string representation of its structure is Fc1c(F)c(F)c(OC(=O)C@HNC(c2ccccc2)(c3ccccc3)c4ccccc4)NC(=O)OCC5c6ccccc6-c7ccccc57)c(F)c1F .


Chemical Reactions Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . It is an activated ester, meaning it can react directly without the need for further activation .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored at a temperature between 2-8°C .

Scientific Research Applications

  • Oligosaccharide Mimetics Obtained by Novel, Rapid Screening of Carboxylic Acid Encoded Glycopeptide Libraries : This study discusses the rapid identification of glycopeptides that mimic the action of oligosaccharides using combinatorial library methodology. It includes the use of glycosyl amino building blocks like Fmoc-Asn(β-Ac3GlcNAc)-OPfp (Hilaire et al., 1998).

  • Convenient High Yield and Stereoselective Synthesis of O-glycopeptides Using N-α-Fmoc-Tyr/Ser[β-d-Glc(OAc)4]OPfp Generated in Solution : This paper presents a method for the synthesis of O-glycopeptides, highlighting the use of Fmoc-AA-OPfp for the glycosylation reaction (Gangadhar et al., 2004).

  • Solid-phase Synthesis of Glycopeptides Synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides

    : The study discusses the use of Fmoc-Asp(OPfp)-O t Bu for the solid-phase synthesis of glycopeptides (Ürge et al., 1991).

  • Comparison of N-Dts and N-Aloc in the Solid-phase Syntheses of O-GlcNAc Glycopeptide Fragments : This research describes the application of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides (Meinjohanns et al., 1995).

  • Multiple-Column Solid-Phase Glycopeptide Synthesis : This study involves the preparation of new building blocks such as Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp and their application in the synthesis of different O-glycopeptides (Peters et al., 1991).

  • Solid-phase Synthesis of Tyrosine-glycosylated Glycogenin Fragments : The research details the use of building blocks like Nα-Fmoc-Tyr(Bz4-α-D-Glc)-OPfp in the solid-phase synthesis of glycopeptides related to glycogenin (Jansson et al., 1996).

  • Adsorption on Molecularly Imprinted Polymers of Structural Analogues of a Template : This paper discusses the equilibrium adsorption isotherms of compounds including Fmoc-glycine (Fmoc-Gly), Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), and their antipodes (Kim & Guiochon, 2005).

  • Synthesis of the Glycosyl Amino Acids Nα-Fmoc-Ser[Ac4-β-d-Gal p-(1 → 3)-Ac2-α-d-GalN3 p]-OPfp : This research involves the synthesis of glycosyl amino acids for solid-phase glycopeptide synthesis to investigate the substrate specificity of a galactosyltransferase (Paulsen et al., 1995).

Safety and Hazards

Fmoc-gln-opfp can cause skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fmoc-gln-opfp is a promising compound for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . It has potential applications in the synthesis of peptides and other bio-organic scaffolds .

Biochemical Analysis

Biochemical Properties

Fmoc-Gln-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of amide bonds, facilitated by the pentafluorophenyl ester group in this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of peptide bonds. It acts as an activated ester, facilitating the coupling of amino acids in peptide synthesis . This process does not typically involve direct enzyme inhibition or activation, but rather the formation of bonds between amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and minimal degradation

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the formation of peptide bonds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZFMYVWWIIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544414
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86061-00-9
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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